molecular formula C10H17N3O B1459088 (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol CAS No. 1518082-44-4

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol

Cat. No.: B1459088
CAS No.: 1518082-44-4
M. Wt: 195.26 g/mol
InChI Key: RSTXDYWIDMAHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of complexes involving derivatives similar to "(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol" has been a subject of interest due to their potential application in the development of new materials and pharmaceuticals. For example, the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide has been studied, resulting in the formation of pyrazole derivatives that could have implications in medicinal chemistry (Baeva et al., 2020).
  • The compound's structural elucidation through spectroscopic techniques and X-ray crystallography has provided insights into its potential for forming stable complexes and interactions. For instance, the synthesis and crystal structure of related compounds have been extensively studied, revealing intricate details about their molecular conformation and potential for engaging in supramolecular interactions (Girish et al., 2008).

Molecular Interaction and Pharmacological Potential

  • Derivatives of "this compound" have been analyzed for their molecular interactions with biological targets, such as cannabinoid receptors. This research is pivotal for the development of new therapeutic agents, highlighting the compound's significance in drug discovery processes (Shim et al., 2002).
  • The exploration of novel synthesis methods, including microwave-assisted synthesis, has facilitated the development of sulphonamide bearing pyrazoline derivatives, showcasing the versatility and potential of this compound in synthesizing new chemical entities with possible antimicrobial and anticancer properties (Namera et al., 2014).

Biochemical Analysis

Biochemical Properties

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ plays a pivotal role in many biological processes, including metabolism and aging. The compound’s ability to modulate NAMPT activity suggests its potential in therapeutic applications for diseases related to metabolism and aging.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where regulation of cell death and survival pathways is critical.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels . This activation leads to various downstream effects, including changes in gene expression and enzyme activity. Additionally, the compound’s ability to modulate lipophilicity helps in reducing CYP direct inhibition, making it a safer option for therapeutic use .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including continuous activation of autophagy and apoptosis pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced NAMPT activity and increased NAD+ levels . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These observations underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By activating NAMPT, the compound enhances the conversion of nicotinamide to NAD+, which is essential for various metabolic processes. This interaction also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its interaction with NAMPT facilitates its localization to areas where NAD+ synthesis is required . Additionally, the compound’s lipophilicity aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NAMPT and other biomolecules involved in the NAD+ salvage pathway . This localization is crucial for its activity, as it ensures the compound is in proximity to its target enzymes and proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTXDYWIDMAHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518082-44-4
Record name (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 5
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.